Amoxicillin open ring dimer
CAS No.: 73590-06-4
VCID: VC0193638
Molecular Formula: C32H38N6O10S2
Molecular Weight: 730.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Amoxicillin open ring dimer is a chemical compound that arises as an impurity during the manufacturing process or storage of amoxicillin, a widely used antibiotic in the beta-lactam family. It is formed by the linkage of two amoxicillin molecules through a bond involving the beta-lactam ring of one molecule and the side chain of another. This structural alteration results in the loss of the intact beta-lactam ring, which is essential for amoxicillin's antibacterial activity, leading to a significantly reduced antibiotic efficacy compared to its parent compound. Regulatory bodies like the United States Pharmacopeia have established limits on its permissible levels in amoxicillin preparations. The primary scientific research application of amoxicillin open ring dimer lies in understanding the process of dimerization in penicillin antibiotics. Research using amoxicillin open ring dimer has helped scientists identify different pathways through which dimerization can occur. This involves studying the reaction mechanisms and energy barriers involved in each pathway using theoretical calculations and analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Insights gained from research on this dimer can inform strategies aimed at maintaining the quality and safety of penicillin-based drugs throughout their shelf life. Other related compounds include Amoxicillin Open Ring Decarboxylated Dimer and Amoxicillin Dimer (penicilloic acid form) . Amoxicillin open ring dimer's uniqueness lies in its formation as an impurity during manufacturing processes and its significantly reduced biological activity compared to its parent compound and other related antibiotics. It is also known as Amoxicillin Related Compound J. |
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CAS No. | 73590-06-4 |
Product Name | Amoxicillin open ring dimer |
Molecular Formula | C32H38N6O10S2 |
Molecular Weight | 730.8 g/mol |
IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C32H38N6O10S2/c1-31(2)21(29(45)46)37-26(49-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20-27(44)38-22(30(47)48)32(3,4)50-28(20)38/h5-12,17-22,26,28,37,39-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H,47,48)/t17-,18-,19-,20-,21+,22+,26-,28-/m1/s1 |
Standard InChIKey | GERXQFMVSQUXHT-BOUYBQKTSA-N |
SMILES | CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC(=O)C(C5=CC=C(C=C5)O)N)C(=O)O)C |
Canonical SMILES | CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC(=O)C(C5=CC=C(C=C5)O)N)C(=O)O)C |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | 6-APA Amoxicillin Amide ; (2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl] amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl] amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ; |
PubChem Compound | 15739329 |
Last Modified | Apr 15 2024 |
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